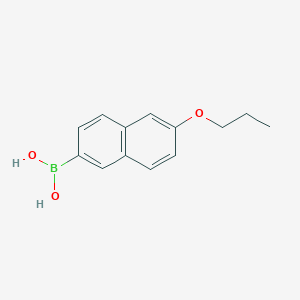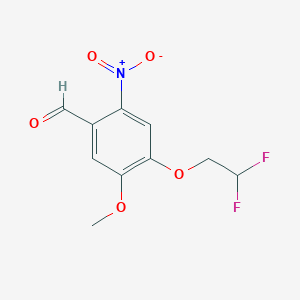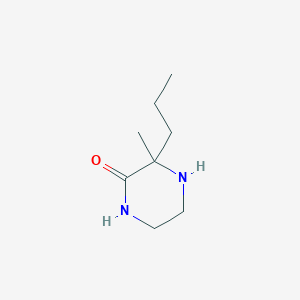
4-Chloro-2-cyanophenylboronic acid
Vue d'ensemble
Description
4-Chloro-2-cyanophenylboronic acid is a biochemical reagent . It can be used for palladium catalyzed Suzuki cross-coupling reactions to synthesize 6-acryl-2,4-diamino-pyrimidines and triazines . It is also used as a precursor in the synthesis of inhibitors such as Tpl2 kinase inhibitors and P2X7 antagonists used in the treatment of pain .
Synthesis Analysis
4-Cyanophenylboronic acid can be used for palladium catalyzed Suzuki cross-coupling reactions . This compound is used to synthesize 6-acryl-2,4-diamino-pyrimidines and triazines .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-cyanophenylboronic acid is C7H5BClNO2 . The average mass is 181.384 Da and the monoisotopic mass is 181.010193 Da .Chemical Reactions Analysis
4-Cyanophenylboronic acid can be used for palladium catalyzed Suzuki cross-coupling reactions . It is also used in the synthesis of inhibitors such as Tpl2 kinase inhibitors and P2X7 antagonists .Physical And Chemical Properties Analysis
The molecular formula of 4-Chloro-2-cyanophenylboronic acid is C7H5BClNO2 . The average mass is 181.384 Da and the monoisotopic mass is 181.010193 Da .Applications De Recherche Scientifique
Supramolecular Architecture Studies
The research into the crystal structures of halophenylboronic acids, including 4-chlorophenylboronic acids, has revealed their significance in forming supramolecular architectures. These structures are characterized by various conformational adaptations and intermolecular interactions, such as O−H···O and C−H···X (X = Cl, Br, and I) interactions, which play critical roles in crystal packing and the formation of three-dimensional structures with channels occupied by water molecules (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Catalysis and Organic Synthesis
4-Chloro-2-cyanophenylboronic acid is utilized in advanced organic synthesis techniques, such as rhodium-catalyzed annulation reactions, where it acts as a three-carbon component with alkynes or alkenes to afford substituted indenones or indanones. This demonstrates its versatility in constructing complex organic molecules and enhancing synthetic methodologies (Miura & Murakami, 2005).
Vibrational Spectroscopy Analysis
Studies on the vibrational spectra of halophenylboronic acids, including 4-chlorophenylboronic acid, showcase their importance in understanding molecular vibrations and structures through experimental and theoretical methods. This research provides insights into their geometric and electronic properties, aiding in the interpretation of spectroscopic data for chemical analysis (Kurt, 2009).
Sensor Development
4-Chlorophenylboronic acid derivatives are investigated for their potential in developing sensors, such as those for glucose detection. These studies explore the reversible modulation of fluorescence in response to analyte binding, highlighting the application of boronic acids in creating sensitive and selective biochemical sensors (Yum et al., 2012).
Fluorescence Quenching Mechanisms
Research into the fluorescence quenching mechanisms of boronic acid derivatives provides valuable information on their interaction with quenchers. This aids in understanding the photophysical properties of these compounds and their potential applications in fluorescent probes and sensors (Geethanjali, Nagaraja, & Melavanki, 2015).
Educational Applications in Chemistry
Incorporating boronic acids, including phenylboronic acids, into undergraduate laboratory experiments introduces students to contemporary synthetic techniques and analytical tools. This hands-on approach enhances the educational experience by connecting theoretical knowledge with practical applications in organic and inorganic chemistry (Lee, Schmink, & Berritt, 2020).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation and is harmful if swallowed, in contact with skin or if inhaled . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Orientations Futures
The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
Propriétés
IUPAC Name |
(4-chloro-2-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBTXCSSSBWRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717060 | |
| Record name | (4-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyanophenylboronic acid | |
CAS RN |
819070-53-6 | |
| Record name | (4-Chloro-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



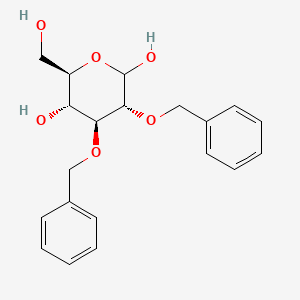
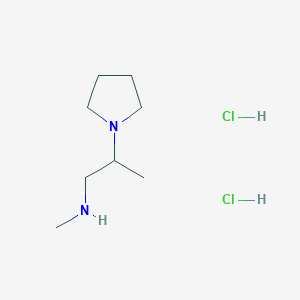
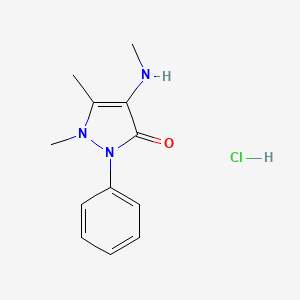
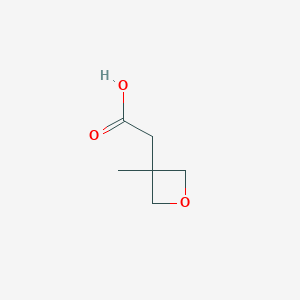
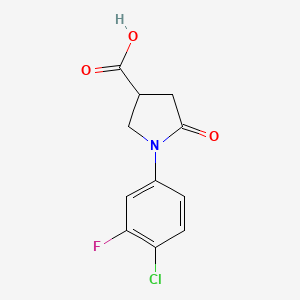
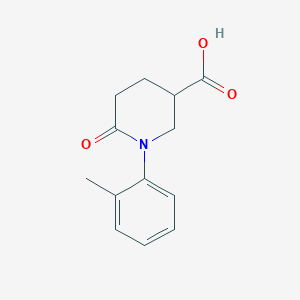
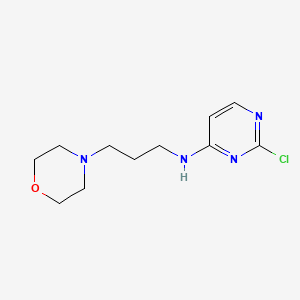
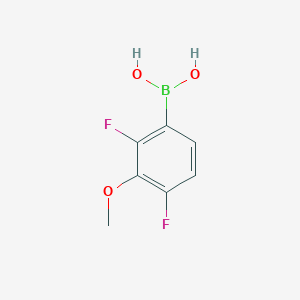
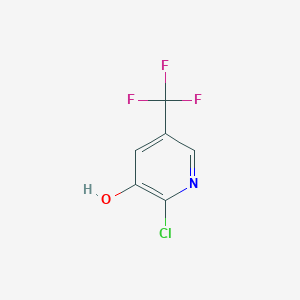
![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone](/img/structure/B1425580.png)
![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)
